molecular formula C25H26N4O3S B2809627 N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide CAS No. 1019096-52-6

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide

Cat. No. B2809627
M. Wt: 462.57
InChI Key: OTOVVRLYIZBKAI-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important in various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The compound has a molecular formula of C18H15N3O4S2, an average mass of 401.459 Da, and a monoisotopic mass of 401.050385 Da . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 645.2±65.0 °C at 760 mmHg, and a flash point of 344.0±34.3 °C . It has 7 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with thiazole and pyrazole moieties, like the one , are often synthesized for their potential biological activities. Studies involve detailed synthesis procedures followed by structural characterization using techniques such as single crystal diffraction, FT-IR, 1H NMR, and 13C NMR spectroscopy. This foundational work is crucial for understanding the chemical and physical properties of these compounds, paving the way for their application in various biological and medicinal studies (Kariuki et al., 2021).

Photophysical and Physicochemical Investigation

The photophysical properties of thiazole and pyrazole derivatives have been explored for applications such as fluorescent chemosensors. These compounds demonstrate positive solvatochromism and can be used to probe the critical micelle concentration of surfactants, indicating their utility in chemical sensing and molecular interactions studies (Salman A. Khan, 2020).

Antitumor and Anticancer Agents

Some derivatives incorporating thiazole and pyrazole moieties have been synthesized and evaluated for their antitumor activities against various cancer cell lines, showing promising results. These compounds are being explored for their potential as therapeutic agents in cancer treatment, demonstrating the importance of structural modifications to enhance biological activity (Gomha et al., 2016).

Anticholinesterase Agents

Research into pyrazoline derivatives has also included their evaluation as anticholinesterase agents, which are important for the treatment of neurodegenerative disorders. The studies focus on synthesizing new derivatives and assessing their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with potential applications in managing diseases such as Alzheimer's (Altıntop, 2020).

Antimicrobial and Antifungal Activities

Thiazolyl-pyrazoline derivatives have been synthesized and tested for their antimicrobial and antifungal activities. These studies are critical for the development of new therapeutic agents against infectious diseases, showing how chemical synthesis and modification can lead to compounds with significant biological activities (Mansour et al., 2020).

Future Directions

Thiazole derivatives have been the focus of many research studies due to their diverse biological activities . Future research could focus on synthesizing new thiazole derivatives, including the compound , and evaluating their biological activities. This could lead to the development of new drug candidates with improved efficacy and lesser side effects .

properties

IUPAC Name

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-5-19(17-9-7-6-8-10-17)24(30)27-23-13-16(2)28-29(23)25-26-20(15-33-25)18-11-12-21(31-3)22(14-18)32-4/h6-15,19H,5H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOVVRLYIZBKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide

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